![molecular formula C19H21N5OS B2903502 1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2320855-09-0](/img/structure/B2903502.png)
1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea, commonly known as Compound 1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Compound 1 is not fully understood, but it is believed to act through multiple pathways. Studies have suggested that Compound 1 exerts its antitumor activity by inhibiting the activity of protein kinases, which are involved in cell proliferation and survival. Additionally, Compound 1 has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain, which is implicated in Alzheimer's disease. In Parkinson's disease, Compound 1 has been shown to protect dopaminergic neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. Studies have reported that Compound 1 induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in cell proliferation and survival. Additionally, Compound 1 has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes, which protect cells from oxidative damage. In Alzheimer's disease, Compound 1 has been shown to improve cognitive function and to reduce the accumulation of amyloid-beta peptide in the brain. In Parkinson's disease, Compound 1 has been shown to protect dopaminergic neurons from degeneration and to improve motor function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Compound 1 is its potent antitumor activity against various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. Additionally, Compound 1 has been shown to have neuroprotective effects in Alzheimer's disease and Parkinson's disease. However, one of the limitations of Compound 1 is its poor solubility in water, which can affect its bioavailability and limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on Compound 1. One of the areas of interest is the development of novel formulations of Compound 1 that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of Compound 1 and to identify its molecular targets. Furthermore, the potential of Compound 1 as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases needs to be explored.
Méthodes De Synthèse
The synthesis of Compound 1 involves the reaction of 1-naphthalen-1-ylmethanamine with 1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)urea in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction is carried out under anhydrous conditions and yields Compound 1 in high purity.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Several studies have reported that Compound 1 exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, Compound 1 has been shown to inhibit the aggregation of amyloid-beta peptide, a hallmark of Alzheimer's disease, and to protect dopaminergic neurons from degeneration in Parkinson's disease.
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-19(20-12-15-6-3-5-14-4-1-2-7-17(14)15)22-16-8-10-24(11-9-16)18-13-21-26-23-18/h1-7,13,16H,8-12H2,(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIYWYGLKLIGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NCC2=CC=CC3=CC=CC=C32)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Naphthalen-1-yl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.